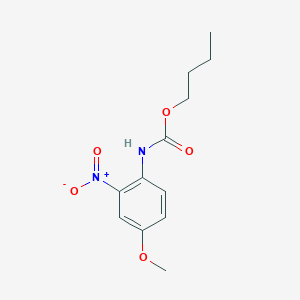![molecular formula C25H21N5O2 B5176616 N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5176616.png)
N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide is an intriguing compound with a complex structure that embodies several pharmacologically interesting moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide, multiple steps are involved which include:
Formation of Pyrazolo[1,5-a]pyrimidine core: : This often starts with the cyclization of appropriate hydrazines with pyrimidines under high-temperature conditions in the presence of a suitable acid catalyst.
Functional Group Modifications:
Final Acetylation: : The final step involves acetylation of the amine group using acetic anhydride under mild conditions.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with continuous flow processes to ensure efficiency and purity. High-pressure reactors and advanced separation techniques like crystallization and chromatography are employed to yield the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the phenyl rings, often using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the ketone group to an alcohol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The acetyl group can undergo nucleophilic substitution reactions, replacing it with other functional groups when treated with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or alkaline medium
Reduction: : Sodium borohydride, ethanol as solvent
Substitution: : Alkyl halides, aprotic solvents
Major Products Formed
Oxidation: : Phenylacetic acid derivatives
Reduction: : Alcohol derivatives
Substitution: : Various substituted acetamides
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Exhibits bioactivity that can be explored for enzyme inhibition studies.
Medicine: : Potential therapeutic applications, particularly in anti-inflammatory and anticancer drug research.
Industry: : Can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide exerts its effects involves interaction with molecular targets like enzymes and receptors. The compound’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is believed to interact with nucleotide-binding sites, affecting various cellular pathways and inhibiting specific enzyme activities, leading to its bioactive properties.
Comparación Con Compuestos Similares
Compared to other compounds with similar frameworks, such as other pyrazolo[1,5-a]pyrimidines, N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide stands out due to its unique combination of substituents, which confer distinct biological and chemical properties.
Similar Compounds: : Pyrazolo[3,4-b]pyridine derivatives, Pyrido[2,3-d]pyrimidines
Propiedades
IUPAC Name |
N-[4-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-3-21-23(17-7-5-4-6-8-17)24-26-15-20-22(30(24)28-21)13-14-29(25(20)32)19-11-9-18(10-12-19)27-16(2)31/h4-15H,3H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYVYFJOJHNWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)
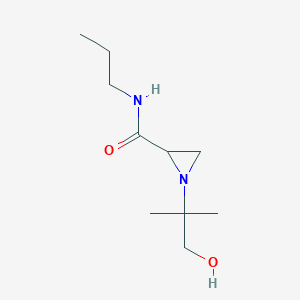
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)

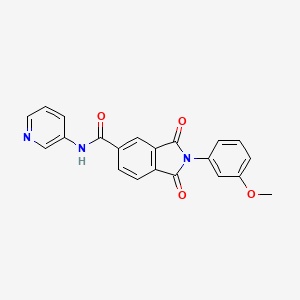
![N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)
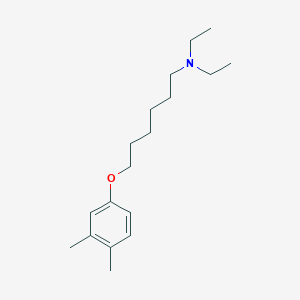
![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5176582.png)
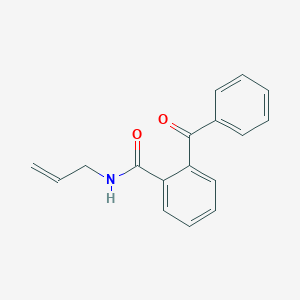
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B5176609.png)
